molecular formula C17H15NO2S B168370 N-Tosyl-1-naphthylamine CAS No. 18271-17-5

N-Tosyl-1-naphthylamine

Cat. No. B168370
CAS RN: 18271-17-5
M. Wt: 297.4 g/mol
InChI Key: FQSVUFOEUWDJPO-UHFFFAOYSA-N
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Description

N-Tosyl-1-naphthylamine is a chemical compound with the molecular formula C17H15NO2S .


Synthesis Analysis

The synthesis of poly(1-naphthylamine), a derivative of 1-naphthylamine, has been explored in various studies . The polymerization of 1-naphthylamine has been carried out using both chemical and electrochemical techniques .


Molecular Structure Analysis

The molecular structure of N-Tosyl-1-naphthylamine consists of 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Poly(1-naphthylamine) (PNA), a derivative of 1-naphthylamine, has been synthesized using polymerization of 1-naphthylamine . The chemical reactions involved in the synthesis of PNA have been studied extensively .


Physical And Chemical Properties Analysis

N-Tosyl-1-naphthylamine has a molecular weight of 297.371 Da .

Scientific Research Applications

Allelochemical Stress Analysis

N-Tosyl-1-naphthylamine analog, N-phenyl-2-naphthylamine, was studied for its allelochemical effects on aquatic unicellular algae Chlorella vulgaris. The study found that exposure to N-phenyl-2-naphthylamine significantly affected the activities of antioxidant enzymes, altered malondialdehyde content, and decreased chlorophyll content, indicating oxidative stress and inhibition of photosynthesis in the algae (Qian et al., 2009).

Coordination Chemistry

N-Tosyl-1-naphthylamine has been utilized in synthesizing metal chelates. New Cu(II), Co(II), and Pd(II) complexes with benzeneazo-N-tosyl-2-naphthylamine were synthesized and characterized by various spectroscopic methods, demonstrating its potential in coordination chemistry (Burlov et al., 2008).

Organic Synthesis and Photophysical Studies

An efficient method for synthesizing valuable functionalized 1-naphthylamines, including N-Tosyl-1-naphthylamine, was developed. These synthesized compounds exhibit intriguing photophysical properties, such as tunable and polarity-sensitive fluorescence emission, and have been applied in imaging lipid droplets and monitoring cellular growth (Su et al., 2019).

Water Quality Analysis

N-Tosyl-1-naphthylamine and its derivatives have been employed in developing methodologies for determining 1-naphthylamine in water samples. This is crucial for monitoring water quality and assessing exposure to potential carcinogens (Mar et al., 2006).

Sensor Development

N-Tosyl-1-naphthylamine derivatives have been used in developing sensors. A flow-through phosphorescence optosensor for simultaneous determination of pesticide N-1-naphthylphthlamic acid (NAP) and its metabolite 1-naphthylamine (NNA) was developed, illustrating its application in environmental monitoring (Salinas-Castillo et al., 2004).

Polyaniline Derivative Studies

Studies have been conducted on poly(1-naphthylamine), a derivative of N-Tosyl-1-naphthylamine, highlighting its electrochromic and optoelectronic properties. The synthesis, characterization, and application studies related to poly(1-naphthylamine) and its composites, blends, and nanocomposites have been summarized, offering insights into its potential applications in catalysis and coatings (Jadoun et al., 2017).

Safety And Hazards

1-Naphthylamine, a related compound, is known to be harmful if swallowed and can cause bladder cancer . It is also known to possess a disagreeable odor, sublime readily, and turn brown on exposure to air .

Future Directions

Research on poly(1-naphthylamine) nanoparticles, synthesized by polymerization of 1-naphthylamine, has shown potential for supercapacitor and photocatalytic applications . This suggests that N-Tosyl-1-naphthylamine and its derivatives could have promising future applications in various fields.

properties

IUPAC Name

4-methyl-N-naphthalen-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-13-9-11-15(12-10-13)21(19,20)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSVUFOEUWDJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939616
Record name 4-Methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tosyl-1-naphthylamine

CAS RN

18271-17-5
Record name NSC50723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Raju, V Saravanan, V Pavunkumar… - The Journal of …, 2021 - ACS Publications
… The reaction of 3-bromo-2-bromomethylindole 1 (250 mg, 0.58 mmol) with N-tosyl-1-naphthylamine 2h (207 mg, 0.70 mmol) using K 2 CO 3 (241 mg, 1.75 mmol) in DMF (10 mL) …
Number of citations: 7 pubs.acs.org
P Morán-Poladura, S Suárez-Pantiga… - Journal of …, 2011 - Elsevier
The gold(I)-catalyzed cyclization reactions of N-(3-Iodoprop-2-ynyl)-N-tosylaniline derivatives afford iodinated 1,2-dihydroquinoline derivatives. Two regioisomer products are obtained, …
Number of citations: 60 www.sciencedirect.com
KC Majumdar, S Samanta, B Chattopadhyay… - …, 2009 - thieme-connect.com
Syntheses of hitherto unreported azepine-and azocine-annulated heterocycles have been developed in excellent yields via a catalyzed aromatic aza-Claisen rearrangement followed …
Number of citations: 19 www.thieme-connect.com
I Yavari, Y Solgi, M Ghazanfarpour-Darjani… - Journal of the Iranian …, 2012 - Springer
An efficient protocol for direct arylsulfonamidation of aryl iodides and aryl bromides using arylsulfonylazides catalyzed by copper nanoparticles is described. Graphical Abstract …
Number of citations: 3 link.springer.com
VA Zagorevskii, NV Dudykina - Journal of General Chemistry of …, 1965 - Consultants Bureau
Number of citations: 0

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